molecular formula C24H27NO8S B10821213 22-Thiocyanatosalvinorin A CAS No. 1174223-49-4

22-Thiocyanatosalvinorin A

Cat. No.: B10821213
CAS No.: 1174223-49-4
M. Wt: 489.5 g/mol
InChI Key: AZPUAKGNQXURGA-ZWLNRFIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 22-Thiocyanatosalvinorin A involves the modification of Salvinorin A. The process typically includes the introduction of a thiocyanate group at the 22nd position of the Salvinorin A molecule. This modification is achieved through a series of chemical reactions, including halogenation and substitution reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective introduction of the thiocyanate group .

Chemical Reactions Analysis

22-Thiocyanatosalvinorin A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Reduction: This reaction can be used to modify the thiocyanate group or other functional groups on the molecule.

    Substitution: Common reagents for substitution reactions include halogenating agents and thiocyanate salts. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

22-Thiocyanatosalvinorin A has several scientific research applications:

    Chemistry: It serves as a model compound for studying the structure-activity relationships of KOR agonists.

    Biology: It is used to investigate the biological pathways and mechanisms involving KOR.

    Medicine: It has potential therapeutic applications in treating conditions such as pain, depression, and addiction due to its selective KOR agonist properties.

    Industry: It can be used in the development of new pharmaceuticals targeting KOR .

Mechanism of Action

22-Thiocyanatosalvinorin A exerts its effects by selectively binding to the kappa-opioid receptor (KOR). This binding activates the G-protein coupled receptor pathways, leading to the inhibition of adenylyl cyclase and the activation of downstream signaling pathways, including β-arrestin-mediated pathways and ERK/MAP kinase pathways. This selective activation results in the modulation of pain, mood, and other physiological functions .

Comparison with Similar Compounds

22-Thiocyanatosalvinorin A is unique due to its selective and potent KOR agonist properties. Similar compounds include:

These compounds share structural similarities but differ in their pharmacological profiles and therapeutic potentials.

Properties

CAS No.

1174223-49-4

Molecular Formula

C24H27NO8S

Molecular Weight

489.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(2-thiocyanatoacetyl)oxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C24H27NO8S/c1-23-6-4-14-22(29)33-17(13-5-7-31-10-13)9-24(14,2)20(23)19(27)16(8-15(23)21(28)30-3)32-18(26)11-34-12-25/h5,7,10,14-17,20H,4,6,8-9,11H2,1-3H3/t14-,15-,16-,17-,20-,23-,24-/m0/s1

InChI Key

AZPUAKGNQXURGA-ZWLNRFIDSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)CSC#N)C)C4=COC=C4

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)CSC#N)C)C4=COC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.